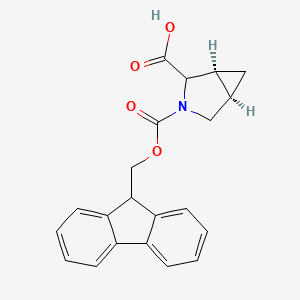

Fmoc-(R,S)-3,4-顺式-甲烷脯氨酸

描述

Fmoc-(R,S)-3,4-cis-methanoproline is a type of Fmoc-protected amino acid . The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is often used to protect amines . The Fmoc group is stable under acidic and oxidative conditions but can be removed under mild basic conditions .

Synthesis Analysis

The synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide synthesis . This process involves the iterative coupling of amino acids onto a growing peptide chain . The Fmoc group can be removed using a weak base such as triethylamine in an ionic liquid .Molecular Structure Analysis

The molecular structure of Fmoc-(R,S)-3,4-cis-methanoproline is likely characterized by a β-sheet structure, which is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely include Fmoc removal, peptide coupling, and common side reactions in SPPS . The composition of the solvent mixture used in the synthesis can influence these reactions .科学研究应用

Supramolecular Soft Materials

Fmoc-(R,S)-3,4-cis-methanoproline: is utilized in the development of supramolecular soft materials . These materials are formed through self-assembly processes of low-molecular-weight gelators (LMWGs) and exhibit impressive inherent features . They are explored for bioapplications such as tissue engineering, drug delivery, therapeutics, biosensing, and biomonitoring due to their solid-like rheology and swelling–shrinking behaviors .

Morphological Evaluation

The compound plays a critical role in the morphological evaluation of materials. It is used as a building block for self-assembly/co-assembly processes, leading to the formation of well-ordered nanoaggregates. Techniques like Polarized Optical Microscopy (POM), Atomic Force Microscopy (AFM), and Scanning Transmission Electron Microscopy (STEM) provide insights into the spontaneous formation of various morphologies, including dendrimer, spherulite, and vesicle structures .

Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, Fmoc-(R,S)-3,4-cis-methanoproline is a key component in Fmoc solid-phase peptide synthesis . This method is the preferred choice for producing synthetic peptides that are important as drugs and for research purposes, including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .

Chemical Synthesis of Biologically Active Peptides

The compound is also significant in the chemical synthesis of biologically active peptides. It allows for the introduction of non-proteinogenic amino acids or posttranslational modifications during synthesis, which is crucial for creating new analogues with improved properties .

Nanotechnology and Polymer Nanocomposites

Fmoc-(R,S)-3,4-cis-methanoproline: is instrumental in the field of nanotechnology, particularly in the development of functional nanomaterials and polymer nanocomposites. Its behavior and the influence of its structure on self-assembly processes are critical for the creation of innovative materials with potential applications in various industries .

Pharmaceutical Applications

The unique properties of Fmoc-(R,S)-3,4-cis-methanoproline make it valuable in pharmaceutical applications. Its ability to form stable gels and facilitate gelation through additional π-π interactions is beneficial for creating drug delivery systems that can effectively transport and release therapeutic agents .

安全和危害

未来方向

属性

IUPAC Name |

(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOGCFAOJIQONJ-OWVMMGIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(R,S)-3,4-cis-methanoproline | |

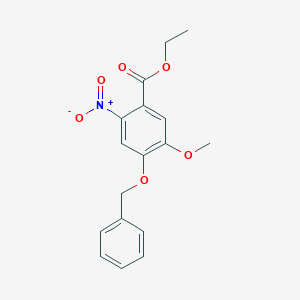

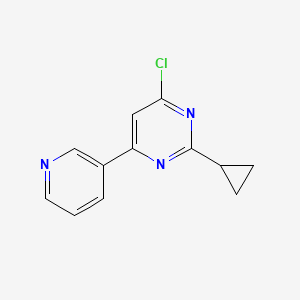

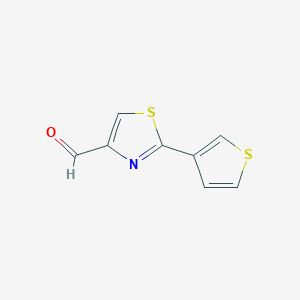

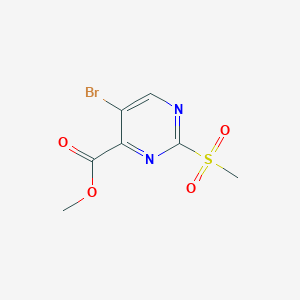

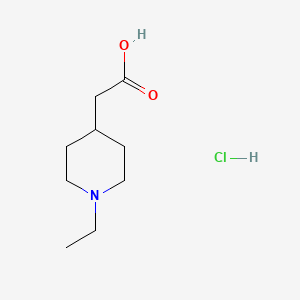

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)

![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)